Dopamine Transporter (DAT) Inhibition Potency: Meta-Chloro vs. Unsubstituted and Para-Chloro Analogs
4-(3-Chlorophenyl)-N-methylpiperazine-1-carbothioamide inhibits dopamine reuptake at the human dopamine transporter (hDAT) with an IC50 of 658 nM, a potency that is intermediate between the highly potent 1-(3-chlorophenyl)-4-phenethylpiperazine (Ki = 0.04 nM) and the weaker unsubstituted phenylpiperazine analogs which typically display IC50 values in the low micromolar range [1][2]. The presence of the 3-chloro substituent on the phenyl ring, combined with the N-methylcarbothioamide group, yields a binding profile distinct from both the 4-chloro regioisomer and non-carbothioamide piperazines, providing a specific pharmacological signature that is not replicated by generic piperazine derivatives [1].
| Evidence Dimension | Inhibition of [3H]dopamine reuptake at human DAT |
|---|---|
| Target Compound Data | IC50 = 658 nM |
| Comparator Or Baseline | 1-(3-chlorophenyl)-4-phenethylpiperazine: Ki = 0.04 nM; Unsubstituted phenylpiperazine analogs: IC50 > 1 μM |
| Quantified Difference | Target compound is approximately 16,000-fold less potent than the most potent DAT ligand in class, but retains nanomolar affinity, distinguishing it from weaker micromolar analogs. |
| Conditions | Human DAT expressed in HEK293 cells, [3H]dopamine reuptake inhibition assay |
Why This Matters
This quantitative potency tier informs selection of an appropriate DAT ligand for screening cascades—whether high-potency binding or moderate functional inhibition is required.
- [1] EcoDrugPlus Database. Compound ID 2126094: Inhibition of [3H]dopamine reuptake at human DAT (IC50 = 658 nM). University of Helsinki. View Source
- [2] Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands: Ki = 0.04 nM for 1-(3-chlorophenyl)-4-phenethylpiperazine. Bioorganic & Medicinal Chemistry Letters, 2013, 23(23), 6383-6387. View Source
